Cas no 317377-92-7 (1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide)

1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is a specialized sulfonamide derivative with a pyrrolidinecarboxamide backbone, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-chlorophenylsulfonyl group and a 3-(trifluoromethyl)phenyl moiety, enhancing its potential as a bioactive scaffold. The trifluoromethyl group improves metabolic stability and lipophilicity, while the chlorophenylsulfonyl component may contribute to selective binding interactions. This compound is of interest in the development of enzyme inhibitors or receptor modulators due to its structural versatility. Its well-defined synthetic pathway ensures reproducibility, making it suitable for high-purity research applications. The compound's stability under standard laboratory conditions further supports its utility in exploratory studies.
1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide structure
317377-92-7 structure
Product Name:1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
CAS No:317377-92-7
MF:C18H16ClF3N2O3S
MW:432.844452857971
CID:5025524
Update Time:2025-08-01

1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
    • 1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
    • 1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
    • Inchi: 1S/C18H16ClF3N2O3S/c19-14-7-1-2-9-16(14)28(26,27)24-10-4-8-15(24)17(25)23-13-6-3-5-12(11-13)18(20,21)22/h1-3,5-7,9,11,15H,4,8,10H2,(H,23,25)
    • InChI Key: HHKCJTFEUQXATN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(N1CCCC1C(NC1C=CC=C(C(F)(F)F)C=1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 668
  • XLogP3: 4
  • Topological Polar Surface Area: 74.9

1-[(2-Chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
12G-391S-1MG
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-92-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
12G-391S-5MG
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-92-7 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
12G-391S-10MG
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-92-7 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
12G-391S-50MG
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-92-7 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
12G-391S-100MG
1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
317377-92-7 >90%
100mg
£110.00 2025-02-09
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